Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate
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Overview
Description
“Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8FNO3 . It has a molecular weight of 221.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate” consists of a 5-membered oxazole ring attached to a 4-fluorophenyl group and a methyl ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate” are as follows: It has a molecular weight of 221.18500, and its exact mass is 221.04900 .Scientific Research Applications
Antitumor Properties
Research has indicated that fluorinated benzothiazoles, similar in structure to Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate, exhibit potent antitumor properties. For instance, studies on mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have revealed their cytotoxic efficacy in vitro against specific human breast cancer cell lines, emphasizing their potential as pharmaceutical candidates for cancer therapy (Hutchinson et al., 2001). These compounds' mechanisms involve the induction of cytochrome P450 CYP1A1, crucial for their antitumor specificity.
Prodrug Development
Amino acid prodrugs of antitumor benzothiazoles have been developed to improve bioavailability and formulation concerns associated with parenteral administration. The synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs aimed to address these issues, showcasing the versatility of such compounds in developing treatment options with enhanced pharmaceutical properties (Hutchinson et al., 2002).
Antimicrobial Activity
The antimicrobial potential of fluorobenzamides, bearing resemblance to the core structure of this compound, has been explored through the synthesis of new derivatives. These compounds demonstrated significant activity against both bacterial and fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).
Molecular Interaction Studies
Investigations into the interactions and reactivities of related oxazole compounds provide insight into their potential application in materials science and catalysis. For example, studies on the synthesis of oxazole derivatives from N-propargylcarboxamides underscore the mild conditions and mechanistic aspects of gold catalysis, offering a pathway to novel synthetic methodologies and materials (Hashmi et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Oxazole derivatives have been shown to exhibit various biological activities, including antimicrobial and anti-biofilm activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-(5-(4-fluorophenyl)oxazole-2-carboxamido)benzoate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformation, and its elimination from the body.
Result of Action
Related oxazole derivatives have been reported to exhibit antimicrobial and anti-biofilm activities .
Properties
IUPAC Name |
methyl 4-[[5-(4-fluorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-24-18(23)12-4-8-14(9-5-12)21-16(22)17-20-10-15(25-17)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZORJFNKNZGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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